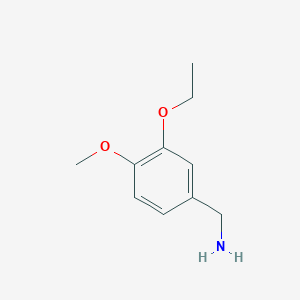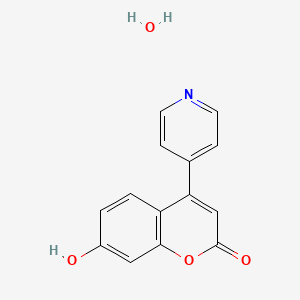
7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate" is a derivative of coumarin, which is a chemical compound with a wide range of biological activities. Coumarins are known for their applications in medicinal chemistry, particularly due to their antidiabetic, antibacterial, antioxidant, and anti-inflammatory properties . The presence of a pyridin-4-yl group in the 7-hydroxy-4-(pyridin-4-yl)coumarin structure suggests potential for enhanced biological activity and selectivity.
Synthesis Analysis
The synthesis of coumarin derivatives often involves multi-component reactions that can be performed in a one-pot fashion. For instance, the synthesis of novel coumarin fused pyridine derivatives, which are structurally related to 7-hydroxy-4-(pyridin-4-yl)coumarin, has been reported using a one-pot, three-component synthesis involving 4-hydroxycoumarins, ammonium acetate, and α-azidochalcone derivatives in DMF . This method yields the desired products in high yields and exhibits excellent in vitro α-glucosidase inhibitory activity, which is a key target in antidiabetic therapy.
Molecular Structure Analysis
The molecular structure of coumarin derivatives can be elucidated using techniques such as X-ray crystallography. For example, a pyridylthioether-hydroxycoumarin Schiff base has been characterized by X-ray crystallography, confirming the formation of a complex with Zn2+ . The planarity of the coumarin moiety and the behavior of substituents can significantly influence the biological activity and selectivity of these compounds .
Chemical Reactions Analysis
Coumarin derivatives can undergo various chemical reactions, including Friedel–Crafts alkylation, which has been catalyzed by sulfonic-acid-functionalized pyridinium chloride, demonstrating the versatility of coumarin chemistry . Additionally, the introduction of electron-withdrawing groups, such as a 4-cyano group, can dramatically affect the electronic spectra and dissociation constants of 7-hydroxycoumarins, indicating that even small modifications can lead to significant changes in chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives, such as absorption and fluorescence spectra, pKa values, and fluorescence quantum yields, are crucial for their potential applications in fluorescence sensing and imaging . The introduction of specific substituents can lead to longwave shifts in absorption and emission, which are desirable for fluorescence-based applications. The photophysical, electrochemical, and thermal properties of these compounds have been extensively studied, showing that they exhibit good stability and high fluorescence quantum yields, making them suitable for applications such as living cell imaging .
Aplicaciones Científicas De Investigación
Anticancer Activity
7-Hydroxy coumarins have been investigated for their anticancer properties. A study by Galayev et al. (2015) synthesized a series of novel 7-hydroxy-8-methyl-coumarins and evaluated their anticancer activity on NCI60 cell lines. One derivative demonstrated significant antimitotic activity, particularly against the Non-Small Cell Lung Cancer cell line НОР-92 (Galayev, Garazd, Garazd, & Lesyk, 2015).
Antibacterial and Antioxidant Activities
N. Hamdi (2016) synthesized derivatives of 4-Aryl-2-amino-6-(4-hydroxy coumarin-3-yl) pyridine-3-carbonitriles, exhibiting moderate antibacterial activity against various Gram Negative bacterial strains. Additionally, these compounds displayed significant antioxidant activities (Hamdi, 2016).
Synthesis of Benzofurans
Shachan‐Tov and Frimer (2012) demonstrated the transformation of 7-Hydroxy-3,4-dihydrocoumarin into benzofuran derivatives. This synthesis reveals the chemical versatility and potential applications of coumarin derivatives in organic synthesis (Shachan‐Tov & Frimer, 2012).
Antiviral and Antihypertensive Activities
Pandey et al. (2004) researched the interaction of 7-hydroxy-4-methyl coumarin with various compounds, leading to derivatives with evaluated antiviral activity against Japanese encephalitis virus and Herpes simplex virus-1. Some derivatives also displayed antihypertensive activity (Pandey, Tusi, Tusi, Joshi, & Bajpai, 2004).
Fluorescence Properties
Yu et al. (2011) synthesized 7-hydroxy-3-(2-pyridyl)coumarin derivatives, investigating their fluorescence behaviors in different states. These findings are relevant for developing new fluorescent materials and sensors (Yu, Yang, Zhao, Zhang, Lv, Fan, & Geng, 2011).
Cytotoxicity Against Vector Mosquitoes
Deshmukh et al. (2008) studied the efficacy of 4-Methyl-7-hydroxy coumarin derivatives against vector mosquitoes Aedes aegypti and Culex quinquefasciatus. One compound demonstrated potent larvicidal and ovicidal activities, indicating its potential use in vector control (Deshmukh, Pawar, Joseph, Phalgune, Kashalkar, & Deshpande, 2008).
Real-Time Monitoring of pH in Living Cells
Ming‐Yu Wu and colleagues (2015) developed a mitochondria-targeted ratiometric fluorescent probe using 7-hydroxy coumarin. This probe efficiently monitors mitochondrial pH changes in real time, which is crucial for understanding cellular processes and diseases (Wu, Li, Liu, Yu, Xie, Zhou, & Yu, 2015).
Safety and Hazards
Direcciones Futuras
The future directions for the study and application of 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate and similar compounds are promising. Given their biological activity and application value in fluorescent probes, synthetic routes to coumarin derivatives continue to attract the attention of many research groups . The development of more effective synthesis methods and the exploration of new applications in medicine and other fields are potential future directions .
Mecanismo De Acción
Target of Action
Coumarin derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor binding .
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
They are metabolized primarily in the liver, often through conjugation reactions catalyzed by specific enzymes known as UDP-glucuronosyltransferases .
Result of Action
Coumarin derivatives are known to exert a variety of biological effects, depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of coumarin derivatives .
Propiedades
IUPAC Name |
7-hydroxy-4-pyridin-4-ylchromen-2-one;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3.H2O/c16-10-1-2-11-12(9-3-5-15-6-4-9)8-14(17)18-13(11)7-10;/h1-8,16H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTZDRKXDZZFQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=NC=C3.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420673 |
Source


|
| Record name | 7-hydroxy-4-(pyridin-4-yl)coumarin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
386704-08-1 |
Source


|
| Record name | 7-hydroxy-4-(pyridin-4-yl)coumarin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


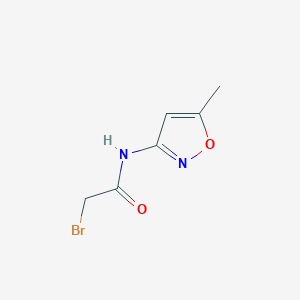

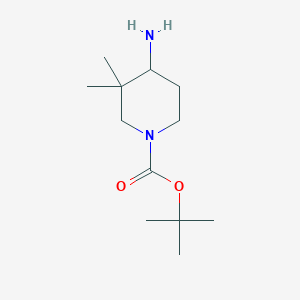
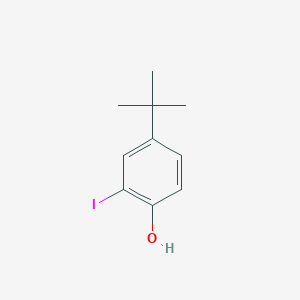
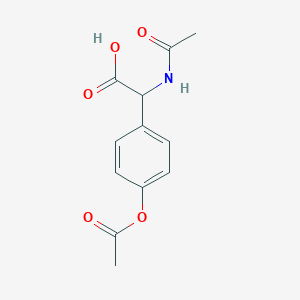
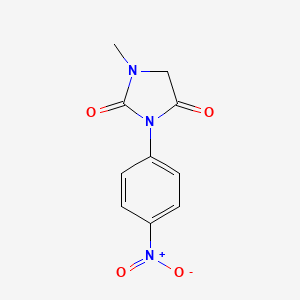


![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)

![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)
![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)
